molecular formula C12H19ClN2O2 B103400 Benzyl N-(4-aminobutyl)carbamate hydrochloride CAS No. 18807-73-3

Benzyl N-(4-aminobutyl)carbamate hydrochloride

Cat. No.: B103400
CAS No.: 18807-73-3
M. Wt: 258.74 g/mol
InChI Key: ZVNNCIIFBSRHFE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane HCl, is primarily used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors . These inhibitors target the human sodium-glucose cotransporter 1 (SGLT1), a protein that plays a crucial role in glucose and galactose absorption in the small intestine .

Mode of Action

Given its use in the synthesis of sglt1 inhibitors, it can be inferred that it may interact with the sglt1 transporter, potentially altering its function and reducing the absorption of glucose and galactose .

Biochemical Pathways

The compound’s effect on the SGLT1 transporter impacts the glucose and galactose absorption pathways. By inhibiting SGLT1, the compound reduces the absorption of these sugars, which can lead to a decrease in blood sugar levels . This can be particularly beneficial for managing conditions related to hyperglycemia .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the potential reduction in blood sugar levels due to decreased absorption of glucose and galactose . This makes it a potential candidate for the development of preventives or therapeutics for diseases related to hyperglycemia or galactosemia .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store the compound in a sealed container in a dry room at room temperature

Biochemical Analysis

Biochemical Properties

Benzyl N-(4-aminobutyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for human sodium-glucose cotransporter 1 (SGLT1) . This compound interacts with enzymes and proteins involved in glucose metabolism, such as SGLT1, by inhibiting their activity . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the transport of glucose across cell membranes . This inhibition is crucial for developing therapeutic agents for conditions related to hyperglycemia and galactosemia .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting SGLT1, this compound can reduce glucose uptake in cells, leading to decreased cellular metabolism and altered gene expression related to glucose transport . These effects are particularly relevant in the context of diseases such as diabetes, where controlling glucose levels is essential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like SGLT1 . This compound acts as an inhibitor by binding to the active site of the enzyme, blocking its function . This inhibition prevents the enzyme from facilitating glucose transport, thereby reducing glucose levels in cells . Additionally, this compound may influence gene expression by altering the transcription of genes involved in glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under sealed, dry conditions at room temperature . Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to sustained inhibition of glucose transport and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SGLT1 without causing significant adverse effects . At higher doses, toxic effects such as skin and eye irritation, and respiratory irritation have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism . It interacts with enzymes such as SGLT1, which play a crucial role in glucose transport across cell membranes . By inhibiting these enzymes, this compound can alter metabolic flux and reduce glucose levels in cells . This interaction is particularly relevant for developing treatments for metabolic disorders like diabetes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cell membrane, where it can exert its inhibitory effects on glucose transport . The distribution of this compound within tissues is crucial for its effectiveness in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with enzymes like SGLT1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are closely linked to its localization, as it needs to be at the cell membrane to effectively inhibit glucose transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-aminobutyl)carbamate hydrochloride can be synthesized through a series of chemical reactions involving the protection of amine groups and subsequent deprotection. One common method involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the protected intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-aminobutyl)carbamate hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets such as SGLT1. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519482
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-73-3
Record name Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18807-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,4-diaminobutane Hydrochloride
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